N-{2-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-ethyl}-2-(2-oxo-azepan-1-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RWJ-68157 is a small molecule drug developed by Johnson & Johnson. It is an alpha-1A adrenergic receptor antagonist, primarily investigated for its potential use in treating benign prostatic hyperplasia .
準備方法
The synthesis of RWJ-68157 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound belongs to the class of organic heterocyclic compounds .
化学反応の分析
RWJ-68157 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: It serves as a model compound for studying the properties and reactions of alpha-1A adrenergic receptor antagonists.
Biology: It is used to investigate the role of alpha-1A adrenergic receptors in various physiological processes.
Medicine: It is primarily researched for its potential use in treating benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland.
作用機序
RWJ-68157 exerts its effects by selectively binding to and antagonizing alpha-1A adrenergic receptors. This action inhibits the binding of norepinephrine, a neurotransmitter, to these receptors, leading to relaxation of smooth muscle in the prostate and bladder neck. This results in improved urine flow and reduced symptoms of benign prostatic hyperplasia .
類似化合物との比較
RWJ-68157 is compared with other alpha-1A adrenergic receptor antagonists, such as:
RWJ-38063: Another alpha-1A adrenergic receptor antagonist with higher potency in isolated prostate tissue assays.
RWJ-68141: Similar in structure and function to RWJ-68157.
RWJ-69736: Exhibits higher uroselectivity compared to RWJ-68157.
Tamsulosin: A widely used alpha-1A adrenergic receptor antagonist for treating benign prostatic hyperplasia, but with different tissue selectivity
RWJ-68157 is unique due to its specific binding affinity and selectivity for alpha-1A adrenergic receptors, making it a promising candidate for further research and development .
特性
分子式 |
C23H36N4O3 |
---|---|
分子量 |
416.6 g/mol |
IUPAC名 |
2-(2-oxoazepan-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C23H36N4O3/c1-19(2)30-21-9-6-5-8-20(21)26-16-14-25(15-17-26)13-11-24-22(28)18-27-12-7-3-4-10-23(27)29/h5-6,8-9,19H,3-4,7,10-18H2,1-2H3,(H,24,28) |
InChIキー |
XHBOWUOETHUEOP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3CCCCCC3=O |
同義語 |
RWJ 68157 RWJ-68157 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。